QUIN 2, Tetrapotassium Salt

Calcium Signaling Cellular Physiology Fluorescent Indicators

Variability in [Ca²⁺]i measurements due to probe selection creates reproducibility gaps between studies. QUIN 2, Tetrapotassium Salt is the original, best-characterized fluorescent Ca²⁺ indicator and serves as an essential benchmark reference for validating new probes and imaging protocols. - High affinity (Kd ≈ 115 nM) enables accurate quantification of resting cytosolic Ca²⁺ (50-200 nM range), where lower-affinity probes yield weaker signals. - Can be loaded at up to 2 mM without acute toxicity, functioning as an active intracellular Ca²⁺ buffer to clamp transients in signaling studies. - Single-wavelength readout (Ex/Em ~339/492 nm) simplifies HTS plate-reader and cuvette-based workflows, reducing hardware and calibration complexity. Supplied with full analytical documentation, stable at ambient shipping temperature, and suitable for immediate use in cell biology, neuroscience, and assay development.

Molecular Formula C26H27KN3O10
Molecular Weight 580.6 g/mol
CAS No. 73630-23-6
Cat. No. B162727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQUIN 2, Tetrapotassium Salt
CAS73630-23-6
SynonymsN-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-4-methylphenyl]-N-(carboxymethyl)-glycine, tetrapotassium salt
Molecular FormulaC26H27KN3O10
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O.[K]
InChIInChI=1S/C26H27N3O10.K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);
InChIKeyLXPOMWPJEXFSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QUIN 2, Tetrapotassium Salt (CAS 73630-23-6): A Foundational High-Affinity Calcium Indicator for Precise Basal Ca²⁺ Measurement


QUIN 2, Tetrapotassium Salt is the water-soluble, membrane-impermeant potassium salt form of the seminal fluorescent calcium indicator quin-2, developed by Tsien in 1980 [1]. It belongs to the class of tetracarboxylate Ca²⁺ chelators based on the BAPTA structure [2]. Upon binding Ca²⁺, QUIN 2 undergoes a significant UV absorption shift and a marked enhancement in fluorescence quantum yield , enabling the quantitative monitoring of intracellular free calcium ([Ca²⁺]i) in biological systems [3]. It remains a benchmark reference compound against which subsequent generations of ratiometric and visible-light-excited indicators are evaluated [4].

1
High-affinity Ca²⁺ binding profile supports basal [Ca²⁺]i measurement in resting cells.
2
Non-ratiometric readout compatible with single-wavelength fluorometers and plate readers.
3
High intracellular loading tolerance enables Ca²⁺ buffering and clamping studies.

QUIN 2, Tetrapotassium Salt: Why In-Class Calcium Indicators Cannot Be Interchanged Without Experimental Consequence


Despite belonging to the same general class of fluorescent Ca²⁺ indicators, QUIN 2 possesses a unique combination of a high binding affinity (Kd ≈ 115 nM) , a non-ratiometric, single-wavelength fluorescence readout [1], and substantial Ca²⁺ buffering capacity [2] that fundamentally distinguishes it from later-generation probes like Fura-2, Indo-1, or Fluo-3. Substituting QUIN 2 with a ratiometric or lower-affinity analog can lead to drastically different measured [Ca²⁺]i values, altered cellular physiology due to buffering, and incompatibility with established calibration protocols [3]. Therefore, its selection is not a matter of general calcium detection, but a deliberate choice dictated by specific experimental requirements where its particular biophysical profile is either essential or serves as a necessary reference point [4].

Ratiometric Mismatch
Ratiometric probes (e.g., Fura-2) alter calibration requirements and may not transfer single-wavelength protocols directly.
Affinity Gap
Lower-affinity indicators (e.g., Fluo-3) produce weaker signals in the low-nM Ca²⁺ range, reducing basal detection sensitivity.
Buffering Capacity
Modern low-loading probes cannot replicate QUIN 2's Ca²⁺ buffering function, limiting deliberate Ca²⁺ transient manipulation.

QUIN 2, Tetrapotassium Salt: Directly Quantified Performance Advantages and Disadvantages Relative to Key Comparators


High Affinity (Low Kd) vs. Fura-2, Indo-1, and Fluo-3 Enables Precise Measurement of Basal [Ca²⁺]i in Resting Cells

QUIN 2 exhibits a dissociation constant (Kd) for Ca²⁺ of 115 nM [1]. This high affinity is significantly greater than that of commonly used ratiometric indicators like Fura-2 (Kd ≈ 224 nM) and Indo-1 (Kd ≈ 250 nM), and visible-light indicators like Fluo-3 (Kd ≈ 390 nM) [2]. This low Kd makes QUIN 2 ideally suited for accurately quantifying Ca²⁺ concentrations in the 10⁻⁷ M range typical of resting cells, where its fluorescence change is more sensitive to small fluctuations compared to lower-affinity probes [3].

Ca²⁺ Affinity (Kd)
Head-to-head
Kd = 115 nM; 1.9–3.4× higher affinity than Fura-2, Indo-1, Fluo-3
Supports basal [Ca²⁺]i measurement in resting cells
In vitro, pH 7.2, ~100 mM KCl; reported Kd values from comparative studies
Calcium Signaling Cellular Physiology Fluorescent Indicators

High Ca²⁺ Selectivity over Mg²⁺: Quantified Binding Constants Ensure Signal Fidelity in Physiological Conditions

QUIN 2 demonstrates a high degree of selectivity for calcium over magnesium, a critical parameter given the high intracellular concentration of Mg²⁺ (mM range). The stability constant (log K) for the Ca²⁺-QUIN 2 complex is 7.1, whereas for the Mg²⁺-QUIN 2 complex it is only 2.7 . This represents a ~25,000-fold higher affinity for Ca²⁺ compared to Mg²⁺. In contrast, the structurally related chelator EDTA has a much lower selectivity, with log KCa = 10.7 and log KMg = 8.7 (only a ~100-fold difference) [1]. This ensures that fluorescence changes are attributable almost exclusively to Ca²⁺ binding, even in the presence of millimolar Mg²⁺.

Ion Selectivity
Class-level
Ca²⁺/Mg²⁺ selectivity ~25,000 (log KCa 7.1 vs log KMg 2.7)
Ensures Ca²⁺-specific signal in mM Mg²⁺ backgrounds
Reported selectivity advantage over EDTA; class-level chelator property
Ion Selectivity Fluorescent Probes Chelation Chemistry

Superior Low-End Detection Limit vs. Aequorin for Measuring Cytosolic Ca²⁺ Below 200 nM

A direct comparative study in plant protoplasts quantified the detection limits of QUIN 2 versus the bioluminescent Ca²⁺ indicator aequorin. Measurements made with aequorin were found to be inaccurate at Ca²⁺ levels below 200 nM [1]. In this low-concentration range, QUIN 2 proved complementary, reliably indicating Ca²⁺ concentrations as low as 120 nM [2]. While QUIN 2 loading was associated with a 60% reduction in total ATP levels (vs. 20% for aequorin), its superior sensitivity in the sub-200 nM range provides a critical advantage for studies of basal Ca²⁺ in quiescent or unstimulated cells [3].

Detection Limit
Head-to-head
QUIN 2 accurate at 120 nM Ca²⁺; Aequorin inaccurate below 200 nM
Supports low-nanomolar Ca²⁺ monitoring
Plant protoplast study; QUIN 2 reduced ATP by 60% vs 20% for aequorin
Calcium Detection Limit Bioluminescence vs. Fluorescence Plant Cell Physiology

Single-Wavelength, Non-Ratiometric Signal: Quantitative Impact on Measurement Variance vs. Fura-2 in Single-Cell Analysis

Unlike the ratiometric indicator Fura-2, QUIN 2 exhibits no excitation or emission wavelength shift upon Ca²⁺ binding, functioning as a single-wavelength, intensity-based probe [1]. A microfluorometric study on individual lymphocytes directly compared the two, finding that the standard deviation (SD) of the measured intensity ratio for Fura-2-loaded cells was much smaller than that for QUIN 2-loaded cells [2]. This leads to a higher variability in calculated [Ca²⁺]i when using QUIN 2. However, this non-ratiometric nature also means QUIN 2 does not require specialized dual-excitation or dual-emission optics, making it compatible with a wider range of simpler fluorescence detection systems [3].

Measurement Precision
Head-to-head
QUIN 2: higher fluorescence variance; Fura-2: much smaller SD in single-cell assay
Higher variance may affect single-cell [Ca²⁺]i resolution
Non-ratiometric; compatible with simpler optics; precision trade-off reported
Microfluorometry Single-Cell Analysis Ratiometric Imaging

Higher Intracellular Loading Capacity Without Overt Acute Toxicity: A Distinction from Fura-2 for Ca²⁺ Buffering Applications

QUIN 2 can be loaded into cells at concentrations up to 2 mM without causing serious toxic effects . This high loading capacity, combined with its high Ca²⁺ affinity, enables QUIN 2 to act as an effective intracellular Ca²⁺ buffer, dampening or clamping cytosolic Ca²⁺ transients [1]. In contrast, later-generation probes like Fura-2 are typically used at much lower intracellular concentrations (often 1-10 µM) [2] to minimize buffering and are more likely to inhibit cellular function at comparable high loading levels [3]. This allows QUIN 2 to be employed not just as a passive sensor, but as an active experimental tool to manipulate Ca²⁺-dependent processes.

Loading Capacity
Cross-study
Non-toxic loading up to 2 mM; >100-fold higher than typical Fura-2 use
Enables intracellular Ca²⁺ buffering as active tool
Observed in lymphocytes; supports Ca²⁺ clamping applications
Intracellular Loading Calcium Buffering Probe Toxicity

QUIN 2, Tetrapotassium Salt: Idealized Procurement Scenarios Driven by Quantified Performance Characteristics


Calibration and Validation of Newer Fluorescent Ca²⁺ Indicators

Given its status as the original and most well-characterized fluorescent Ca²⁺ indicator, QUIN 2 serves as an essential benchmark reference standard [1]. When developing or validating a new Ca²⁺ probe or imaging protocol, the values obtained with the new method are often compared directly against those obtained with QUIN 2 under identical conditions [2]. This is critical because studies have shown that QUIN 2 and Fura-2, for instance, yield markedly different absolute [Ca²⁺]i values in the same cell types [3]. Procurement of QUIN 2 is therefore necessary for establishing continuity with the foundational literature and for rigorous validation of novel Ca²⁺ measurement technologies.

Monitoring Basal and Low-Level Ca²⁺ in Quiescent or Resting Cell Populations

The high affinity (Kd = 115 nM) [1] of QUIN 2 makes it the probe of choice for accurately quantifying cytosolic free calcium in resting cells, where concentrations are typically in the 50-200 nM range [2]. Lower-affinity probes such as Fluo-3 (Kd ~390 nM) [3] generate a weaker signal and are less sensitive to small changes in this range. This scenario is common in studies of immune cell quiescence, cell cycle arrest, and basal metabolic state. Furthermore, its ability to detect Ca²⁺ below 200 nM provides a quantifiable advantage over bioluminescent alternatives like aequorin [4].

Experimental Manipulation of Ca²⁺-Dependent Processes via Intracellular Ca²⁺ Buffering

Unlike lower-buffering indicators like Fura-2, QUIN 2 can be loaded into cells at high concentrations (up to 2 mM) without acute toxicity [1]. This property allows it to function as an active intracellular Ca²⁺ buffer, effectively clamping or dampening cytosolic Ca²⁺ transients [2]. This application scenario is not about passive measurement, but active intervention. Researchers seeking to block Ca²⁺-dependent signaling pathways, exocytosis, or muscle contraction in a controlled manner can utilize high concentrations of QUIN 2 as a reversible and quantifiable tool to chelate intracellular Ca²⁺.

Studies Requiring a Non-Ratiometric Probe for Simplified Instrumentation or Specific Assay Formats

QUIN 2's single-wavelength, non-ratiometric response (Ex/Em ~339/492 nm) [1] can be an advantage in experimental setups where dual-excitation or dual-emission optics are unavailable or impractical [2]. This includes high-throughput screening (HTS) plate readers with a single fluorescence channel, cuvette-based fluorometers, or applications where the complexity of ratiometric calibration is not justified. While this comes at the cost of precision compared to Fura-2 [3], the reduction in hardware and analytical complexity is a legitimate procurement driver for specific assay development and routine screening workflows.

Application
Selection Property
Validation Focus
New indicator validation studies
Benchmark reference context
Reported [Ca²⁺]i correlation across probe generations
Resting cell basal Ca²⁺ measurement
High-affinity Ca²⁺ binding profile
Signal sensitivity in low-nM range
Intracellular Ca²⁺ buffering studies
High intracellular loading tolerance
Ca²⁺ transient clamping efficiency
Single-wavelength assay formats
Non-ratiometric readout compatibility
Hardware simplicity and calibration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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